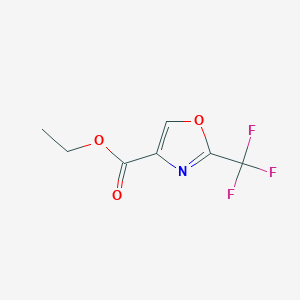
2-(三氟甲基)-1,3-噁唑-4-羧酸乙酯
描述
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the oxazole ring, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
科学研究应用
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its unique structural features make it a valuable intermediate in the development of drugs with potential therapeutic benefits.
Organic Synthesis: It serves as a versatile reagent in organic synthesis, enabling the construction of complex molecules with desired functional groups.
Material Science: The compound’s properties, such as thermal stability and electron-withdrawing nature, make it useful in the design and synthesis of advanced materials, including polymers and coatings.
Biological Studies: Researchers utilize Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Compounds with similar structures have been implicated in the disruption of spindle microtubules, affecting the mitotic process .
Pharmacokinetics
The compound’s lipophilicity may be tempered compared to corresponding trifluoromethyl and ethyl derivatives .
Result of Action
Similar compounds have been shown to disrupt the mitotic process by affecting spindle microtubules .
准备方法
The synthesis of Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl oxalyl chloride and trifluoromethyl ketone.
Formation of Oxazole Ring: The key step in the synthesis is the formation of the oxazole ring. This can be achieved through a cyclization reaction involving the condensation of ethyl oxalyl chloride with trifluoromethyl ketone in the presence of a base, such as sodium hydride or potassium carbonate.
Esterification: The resulting intermediate is then subjected to esterification to introduce the ethyl ester group, yielding Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group in Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
相似化合物的比较
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate: This compound contains a thiazole ring instead of an oxazole ring, which can lead to differences in reactivity and biological activity.
Ethyl 2-(trifluoromethyl)-1,3-imidazole-4-carboxylate: The imidazole ring in this compound provides different electronic properties and potential interactions with biological targets.
Ethyl 2-(trifluoromethyl)-1,3-pyrazole-4-carboxylate: The pyrazole ring offers unique structural features and reactivity compared to the oxazole ring.
The uniqueness of Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and physical properties that can be leveraged in various scientific applications.
属性
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTXOCFHAKNLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


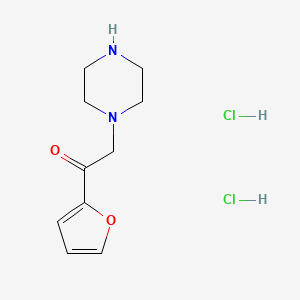
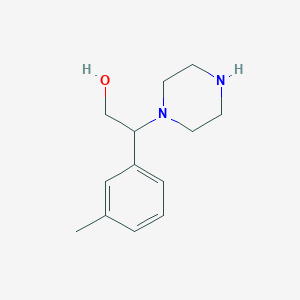
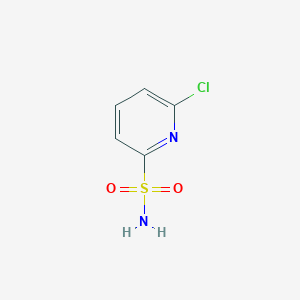
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)
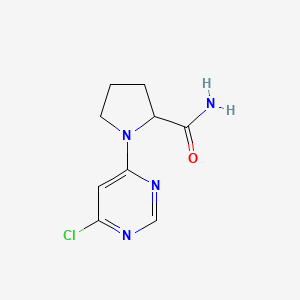
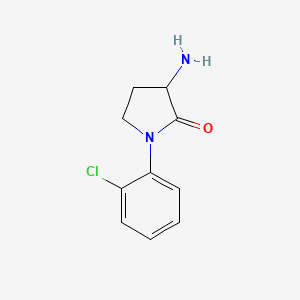
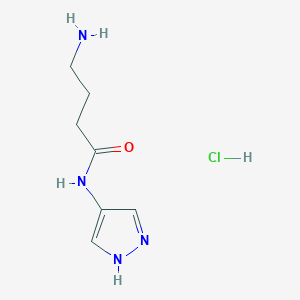
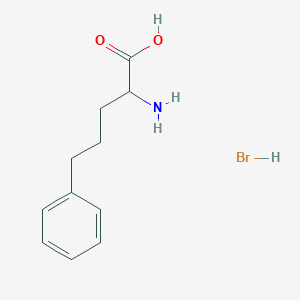
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
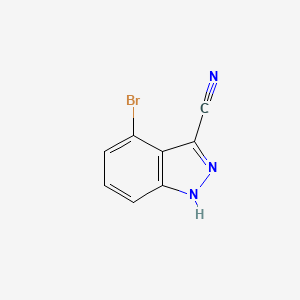
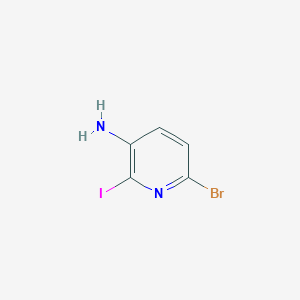
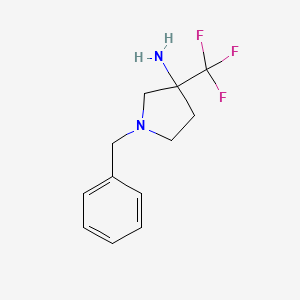
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)

